2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that belongs to the class of quinoxalines. Quinoxalines are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 3,5-dimethylaniline with a suitable pyrroloquinoxaline precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of heterogeneous catalysts, such as phosphate-based catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives with potential pharmacological activities .
Scientific Research Applications
2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Research is ongoing to explore its anticancer properties and its role in drug discovery.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with DNA and RNA also contributes to its antiviral and antibacterial activities.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Quinoxaline derivatives: Various quinoxaline derivatives have been studied for their biological activities and serve as a basis for comparison.
Uniqueness
2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile stands out due to its unique combination of a pyrroloquinoxaline core with a dimethylphenyl group
Properties
IUPAC Name |
2-amino-1-(3,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-11-7-12(2)9-13(8-11)24-18(21)14(10-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-9H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURFPKMGNSYEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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